molecular formula C5H5N3O2 B021745 3-Aminopyrazine-2-carboxylic acid CAS No. 5424-01-1

3-Aminopyrazine-2-carboxylic acid

Cat. No. B021745
CAS RN: 5424-01-1
M. Wt: 139.11 g/mol
InChI Key: ZAGZIOYVEIDDJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminopyrazine-2-carboxylic acid has been achieved through different methods. A notable approach is a three-step synthesis starting from pyrazine-2,3-dicarboxylic acid, which undergoes conversion via the anhydride into the ammonium salt of the half acid amide, leading to the title compound with a 55% overall yield (Buckland, 1980).

Molecular Structure Analysis

3-Aminopyrazine-2-carboxylic acid exhibits a complex network of intra- and intermolecular hydrogen bonds, contributing to its stability and molecular interactions. The molecules are nearly planar and are stacked along a direction with separations indicating π-π interactions, essential for understanding its reactivity and binding properties (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showing versatility in forming complexes with different metals such as VO2+, Pd(II), W(VI), and UO2 2+. These complexes are characterized by their spectral, conductivity, and magnetic properties, indicating the compound's ability to engage in complex formation and its potential application in coordination chemistry (Mostafa et al., 2009).

Physical Properties Analysis

The physical properties of 3-Aminopyrazine-2-carboxylic acid, such as its crystalline structure, have been detailed through X-ray diffraction methods, revealing its supramolecular architectures. These architectures involve strong intramolecular and intermolecular hydrogen bonding, essential for the material's physical stability and interactions (Tayebee et al., 2008).

Chemical Properties Analysis

Further investigations into its chemical properties have revealed its reactivity under UV irradiation, leading to the formation of new isomers. These photochemical behaviors are critical for understanding its potential applications in photophysics and photochemistry (Pagacz-Kostrzewa et al., 2021).

Scientific Research Applications

1. Synthesis of Favipiravir for COVID-19 Treatment

  • Summary of Application: Favipiravir is a wide-spectrum antiviral generic drug that has received large attention during the recent COVID-19 pandemic. 3-Aminopyrazine-2-carboxylic acid is used in the synthesis of Favipiravir .
  • Methods of Application: The synthesis of Favipiravir involves the use of 3-Aminopyrazine-2-carboxylic acid to obtain the 3,6-dichloropyrazine-2-carbonitrile intermediate. This intermediate is then subjected to fluorination, hydroxylation, and nitrile hydrolysis reactions to afford Favipiravir .

2. Anticancer Activity of Transition Metal Complexes

  • Summary of Application: 3-Aminopyrazine-2-carboxylic acid is used to synthesize transition metal complexes that display significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice .
  • Methods of Application: The coordination chemistry of 3-Aminopyrazine-2-carboxylic acid with some second and third row transition elements is explored to synthesize these complexes .
  • Results or Outcomes: Both 3-Aminopyrazine-2-carboxylic acid and several of its complexes display significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice .

3. Synthesis of Antimicrobial Derivatives

  • Summary of Application: 3-Aminopyrazine-2-carboxylic acid is used to synthesize a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring .
  • Methods of Application: The synthesis involves treating 3-aminopyrazine-2-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in DMSO .
  • Results or Outcomes: The compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro. The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino- N - (2,4-dimethoxyphenyl)pyrazine-2-carboxamide .

4. Synthesis of Iron (III) Complexes

  • Summary of Application: 3-Aminopyrazine-2-carboxylic acid is used to synthesize mono-, di-, and polynuclear iron (III) complexes .
  • Methods of Application: The synthesis involves reactions of 3-aminopyrazine-2-carboxylic acid with iron (III) chloride under different reaction conditions .
  • Results or Outcomes: These complexes display a facile single-electron reversible Fe (III)-to-Fe (II) reduction at a positive potential of 0.08V vs. saturated calomel electrode (SCE), which is in line with their ability to act as efficient oxidants and heterogeneous catalysts for the solvent-free microwave-assisted peroxidative oxidation (with tert -butyl hydroperoxide) of cyclohexanol to cyclohexanone .

5. Synthesis of Coelenterazine

  • Summary of Application: 3-Aminopyrazine-2-carboxylic acid is used in the synthesis of Coelenterazine, a substrate for the marine bioluminescence system .
  • Methods of Application: The synthesis of Coelenterazine involves several steps, including the use of 3-Aminopyrazine-2-carboxylic acid .
  • Results or Outcomes: Coelenterazine has shown activity against many types of RNA viruses, including all strains of influenza A, B, C, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses .

6. Synthesis of Transition Metal Complexes for Anticancer Activity

  • Summary of Application: 3-Aminopyrazine-2-carboxylic acid is used to synthesize transition metal complexes that display significant anticancer activity .
  • Methods of Application: The synthesis involves reactions of 3-aminopyrazine-2-carboxylic acid with various transition metals to form complexes .
  • Results or Outcomes: Both 3-Aminopyrazine-2-carboxylic acid and several of its complexes display significant anticancer activity .

Safety And Hazards

3-Aminopyrazine-2-carboxylic acid is classified as a serious eye damage/eye irritation category 1 substance . It causes serious eye damage and requires personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves . It is recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

3-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGZIOYVEIDDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202589
Record name 3-Aminopyrazine-2-carboxylic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazine-2-carboxylic acid

CAS RN

5424-01-1
Record name 3-Amino-2-pyrazinecarboxylic acid
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Record name 3-Aminopyrazine-2-carboxylic acid
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Record name 2-AMINO-3-CARBOXYPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
3-Aminopyrazine-2-carboxylic acid, C5H5N3O2, displays an extensive network of intra- and intermolecular hydrogen bonds which are undoubtedly responsible for the modest values of …
Number of citations: 15 scripts.iucr.org
IM Gabr, HA El-Asmy, MS Emmam… - Transition Metal Chemistry, 2009 - Springer
… of 3-aminopyrazine-2-carboxylic acid by … 3-aminopyrazine-2-carboxylic acid have been reported [12, 13]. In this report, the coordination chemistry of 3-aminopyrazine-2-carboxylic acid (…
Number of citations: 54 link.springer.com
GF De Sa, LHA Nunes, ZM Wang… - Journal of alloys and …, 1993 - Elsevier
The synthesis and spectroscopic properties of mixed ligand complexes of Eu(III) with 3-aminopyrazine-2-carboxylic acid (HL) and two heterobiaryl ligands (2,2′-bipyridine and 1,10-…
Number of citations: 74 www.sciencedirect.com
M Pagacz-Kostrzewa, K Mucha, W Gul… - … Acta Part A: Molecular …, 2021 - Elsevier
… Schematic representation of 3-aminopyrazine-2-carboxylic acid (APA) together with the … to study both the conformational behavior of 3-aminopyrazine-2-carboxylic acid as well as its UV …
Number of citations: 5 www.sciencedirect.com
R Tayebee, V Amani… - Chinese Journal of …, 2008 - Wiley Online Library
… One linker which has received attention recently is 3-aminopyrazine-2carboxylic acid (APZC). There are only a few reports on the structurally characterized coordination compounds …
Number of citations: 21 onlinelibrary.wiley.com
N Benhamada, R Bouchene, S Bouacida… - Polyhedron, 2015 - Elsevier
… The current work consists of studying bidentate complexes of the general formula ML 2 (H 2 O) 2 (L = 3-aminopyrazine-2-carboxylic acid, Hapca). 3-Aminopyrazine-2-carboxylic acid (…
Number of citations: 13 www.sciencedirect.com
S Dehghanpour, K Jahani, A Mahmoudi… - Inorganic Chemistry …, 2012 - Elsevier
… framework with 3-aminopyrazine-2-carboxylic acid (Hapca) … to show that 3-aminopyrazine-2-carboxylic acid (Hapca) can … 3 COO) 2 and 3-aminopyrazine-2-carboxylic acid (molar ratio = …
Number of citations: 9 www.sciencedirect.com
GS Li, HL Zhang - Journal of Structural Chemistry, 2015 - Springer
… 3-Aminopyrazine-2-carboxylic acid and silver oxide were purchased from Fluka and used as received. The solvents used were of reagent grade. Elemental analyses were carried out …
Number of citations: 4 link.springer.com
S Dehghanpour, K Jahani, A Mahmoudi… - Zeitschrift für …, 2013 - Wiley Online Library
… Herein, we describe the in situ formation of 3-aminopyrazine-2-carboxylic acid into 3-hydroxopyrazine-2-carboxylate (L) and its 3D metal organic framework with Cu II , [Cu 5 (C 5 H 2 N …
Number of citations: 1 onlinelibrary.wiley.com
A Karmakar, S Hazra - Zeitschrift für Kristallographie-Crystalline …, 2015 - degruyter.com
… In this context, we have chosen 3-aminopyrazine-2-carboxylic acid (HL) which can be … Zn(II) coordination polymer with 3-aminopyrazine-2-carboxylic acid (HL) has been reported. …
Number of citations: 2 www.degruyter.com

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